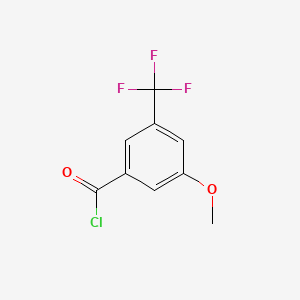
3-甲氧基-5-(三氟甲基)苯甲酰氯
描述
科学研究应用
溴伐那辛盐酸盐的合成
通过各种化学工艺从香草醛衍生的 3-甲氧基-4-乙酰氧基苯甲酰氯用于合成溴伐那辛盐酸盐。该路线被证明是有效的,产物的总产率为 49.7% (宋宏瑞,2010 年)。
螺化合物的开发
在合成螺化合物的研究中,包括 3-甲氧基苯甲酰氯在内的苄基氯衍生物与 N-苯甲酰脯氨酸反应。这一过程导致形成各种螺[茚满-2,2'-吡咯烷]衍生物,展示了该化合物在创建复杂化学结构中的效用 (P. Crooks 和 H. E. Rosenberg,1979 年)。
绿色化学应用
在离子液体中进行由金属三氟甲磺酸盐催化的芳香亲电取代反应,如苯甲酰化和乙酰化。3-甲氧基苯甲酰氯在这些实验中发挥了至关重要的作用,促进了绿色化学原理的发展 (J. Ross 和 Jianliang Xiao,2002 年)。
超支化聚合物的合成
该化合物用于超支化聚酯的原位端基改性。这一应用展示了它在聚合物化学中的多功能性,影响所得材料的溶解性和玻璃化转变温度 (H. Kricheldorf、O. Bolender 和 Thomas Wollheim,1999 年)。
药物中间体的合成
使用 1,3-双(三氟甲基)苯合成了作为重要药物中间体的 3,5-双(三氟甲基)苯甲酰氯。该方法因其高效和高产率而显示出很高的经济价值 (周晓瑞,2006 年)。
离子液体中核苷的苯甲酰化
3-甲氧基苯甲酰氯被用于一种在离子液体中对核苷进行苯甲酰化的“绿色”方法。这种替代方法突出了它在温和条件下修饰生物分子的有效性 (A. Prasad、Vineet Kumar 等人,2005 年)。
安全和危害
作用机制
Target of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway .
Mode of Action
The compound likely interacts with its targets through nucleophilic substitution and oxidation reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group in the molecule of the compound. The specifics of this interaction would depend on the exact nature of the target molecule.
Biochemical Pathways
It’s known that the compound can be used to synthesize a variety of other compounds, including neurokinin antagonists and chlorinated herbicides . These synthesized compounds may affect various biochemical pathways depending on their specific structures and targets.
Result of Action
The molecular and cellular effects of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride’s action would depend on the specific targets and pathways it affects. As mentioned earlier, the compound can be used to synthesize a variety of other compounds, which may have various effects depending on their specific structures and targets .
生化分析
Biochemical Properties
3-Methoxy-5-(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, leading to the formation of stable complexes. The compound is known to react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These interactions are crucial for the synthesis of pharmaceuticals and other biologically active molecules .
Cellular Effects
The effects of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines by activating caspase enzymes and promoting DNA fragmentation. Additionally, it can inhibit the proliferation of cells by interfering with the cell cycle, particularly at the G1 phase .
Molecular Mechanism
At the molecular level, 3-Methoxy-5-(trifluoromethyl)benzoyl chloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, the compound has been found to inhibit the activity of certain kinases, which are essential for cell signaling and growth. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light, heat, or moisture. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, such as reduced cell viability and altered metabolic activity. These effects are often observed in in vitro and in vivo studies, highlighting the importance of proper storage and handling of the compound .
Dosage Effects in Animal Models
The effects of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing tumor growth and inflammation. At high doses, it can cause toxic or adverse effects, including liver and kidney damage, gastrointestinal distress, and neurotoxicity. These threshold effects are critical for determining the safe and effective use of the compound in preclinical and clinical studies .
Metabolic Pathways
3-Methoxy-5-(trifluoromethyl)benzoyl chloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver through phase I and phase II reactions, including oxidation, reduction, and conjugation. These metabolic processes lead to the formation of metabolites that can be excreted from the body. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can localize to various organelles, such as the nucleus, mitochondria, and endoplasmic reticulum. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound can be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
属性
IUPAC Name |
3-methoxy-5-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-3-5(8(10)14)2-6(4-7)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMFMHOCMZSKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


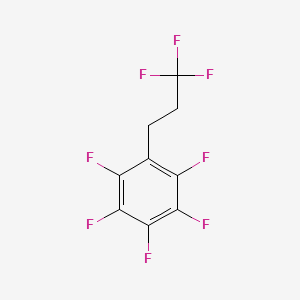
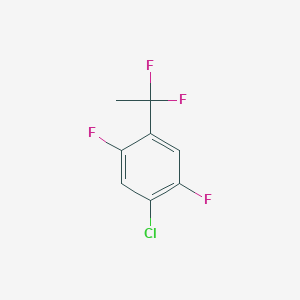

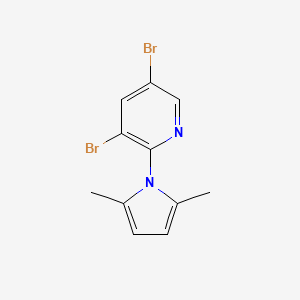
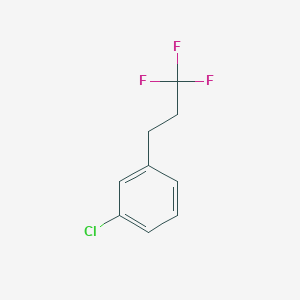


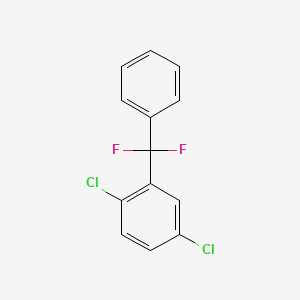

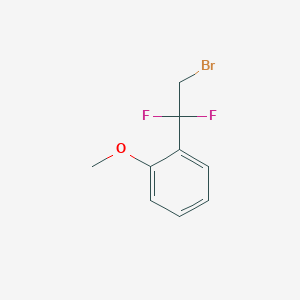
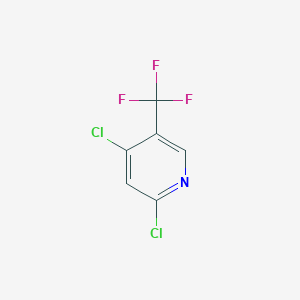
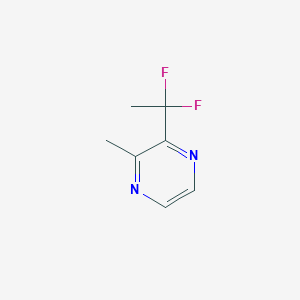
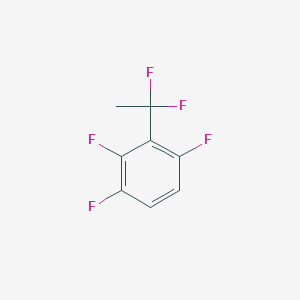
![(1-[Trifluoromethyl]cyclohexyl)benzene](/img/structure/B1390648.png)
